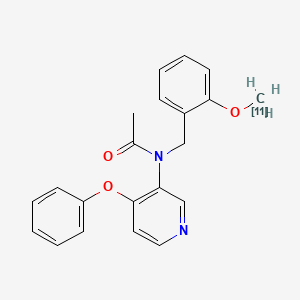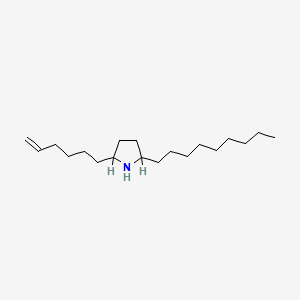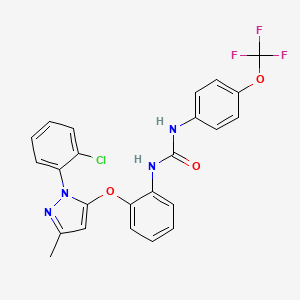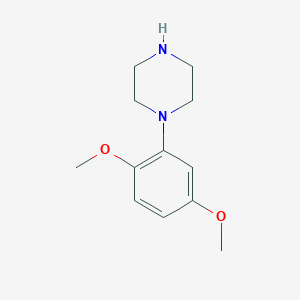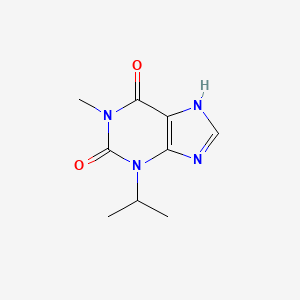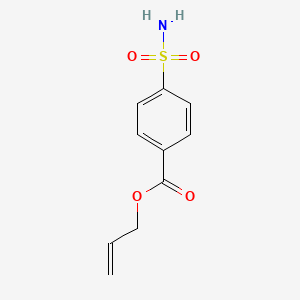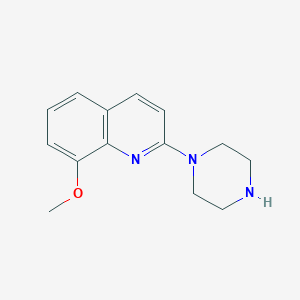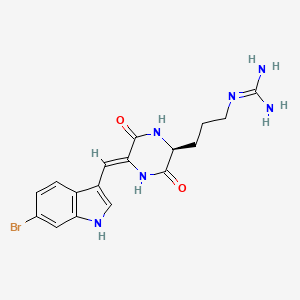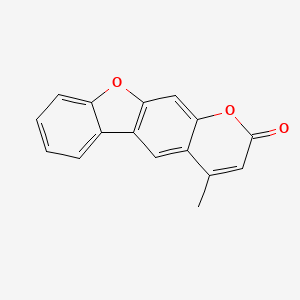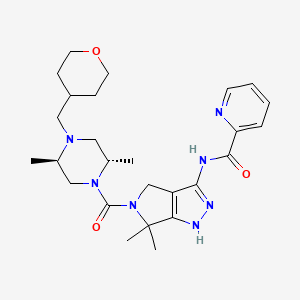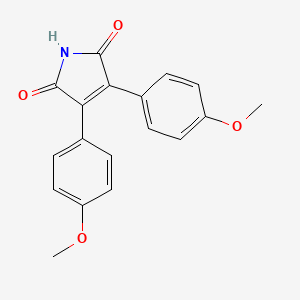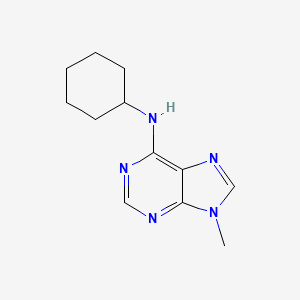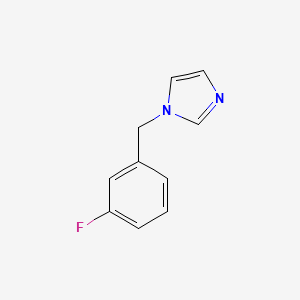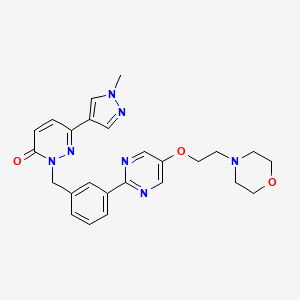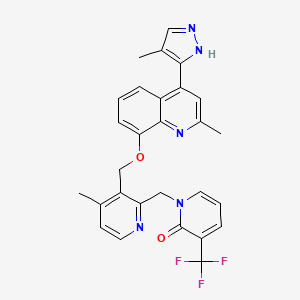
2(1H)-Pyridinone, 1-((4-methyl-3-(((2-methyl-4-(4-methyl-1H-pyrazol-3-yl)-8-quinolinyl)oxy)methyl)-2-pyridinyl)methyl)-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JSM-10292 is a small molecule drug that functions as a bradykinin B2 receptor antagonist. It was initially developed by Shire Orphan Therapies GmbH. The compound has been studied for its potential therapeutic applications in treating inflammation and other diseases. Bradykinin is a peptide that causes blood vessels to dilate, leading to a drop in blood pressure. By antagonizing the bradykinin B2 receptor, JSM-10292 can potentially mitigate the effects of bradykinin, making it a valuable compound in medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JSM-10292 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general synthetic methods for small molecule drugs often involve:
Formation of intermediates: This may include reactions such as alkylation, acylation, or cyclization.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify intermediates and the final product.
Final assembly: The final product is assembled through a series of reactions, which may include coupling reactions, deprotection steps, and final purification
Industrial Production Methods
Industrial production of JSM-10292 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include:
Batch processing: Large quantities of reactants are combined in a reactor and allowed to react under controlled conditions.
Continuous processing: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.
Quality control: Rigorous testing and quality control measures are implemented to ensure the final product meets required specifications
Analyse Chemischer Reaktionen
Types of Reactions
JSM-10292 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially leading to the formation of different products.
Substitution: JSM-10292 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents and conditions used in the reactions of JSM-10292 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from the reactions of JSM-10292 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a bradykinin B2 receptor antagonist, JSM-10292 is used in studies to understand the binding interactions and structure-activity relationships of receptor antagonists
Biology: The compound is used to study the physiological and pathological roles of bradykinin and its receptors in various biological processes
Medicine: JSM-10292 has potential therapeutic applications in treating conditions such as inflammation, pain, and cardiovascular diseases
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting the bradykinin B2 receptor
Wirkmechanismus
JSM-10292 exerts its effects by antagonizing the bradykinin B2 receptor. This receptor is a G-protein coupled receptor that mediates the effects of bradykinin, a peptide involved in various physiological processes such as vasodilation, inflammation, and pain. By binding to the bradykinin B2 receptor, JSM-10292 prevents bradykinin from exerting its effects, thereby reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
JSM-10292 is compared with other bradykinin B2 receptor antagonists, including:
- Fasitibant
- FR173657
- Anatibant
- WIN64338
- Bradyzide
- CHEMBL442294
Uniqueness
JSM-10292 is unique in its high affinity for the bradykinin B2 receptor and its ability to permeate cell membranes, allowing for detailed studies of both surface and intracellular receptors .
Eigenschaften
CAS-Nummer |
1064674-16-3 |
|---|---|
Molekularformel |
C28H24F3N5O2 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
1-[[4-methyl-3-[[2-methyl-4-(4-methyl-1H-pyrazol-5-yl)quinolin-8-yl]oxymethyl]pyridin-2-yl]methyl]-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C28H24F3N5O2/c1-16-9-10-32-23(14-36-11-5-7-22(27(36)37)28(29,30)31)21(16)15-38-24-8-4-6-19-20(12-18(3)34-26(19)24)25-17(2)13-33-35-25/h4-13H,14-15H2,1-3H3,(H,33,35) |
InChI-Schlüssel |
KFVOKCIYVVCZGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)CN2C=CC=C(C2=O)C(F)(F)F)COC3=CC=CC4=C(C=C(N=C43)C)C5=C(C=NN5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



